molecular formula C16H13ClN2OS B2884892 3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 391229-87-1

3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2884892
CAS No.: 391229-87-1
M. Wt: 316.8
InChI Key: INBXOCOREZJCDP-FBMGVBCBSA-N
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Description

The compound “3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse chemical reactivities and broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole core structure, with a chlorine atom attached to the third carbon in the benzene ring and a dimethyl group attached to the nitrogen in the thiazole ring .

Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs

  • Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to 3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, have shown potential in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds, identified using spectroscopy and X-ray diffraction, demonstrated anti-inflammatory activity across a concentration range of 10^-2−5 × 10^-4 M. Notably, one of these compounds had no adverse effect on myocardial function at a concentration of 10^-5 M (Lynch et al., 2006).

Corrosion Inhibition for Carbon Steel

  • Benzothiazole derivatives, including those similar to this compound, have been synthesized to study their effect as corrosion inhibitors against steel in a 1 M HCl solution. These inhibitors were found to offer extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors. They can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).

Synthesis and Structure Analysis

  • Novel benzothiazoles, including 2-chloro-N-(benzothiazol-2-yl)benzamide, were obtained through multistep synthesis and characterized using spectroscopic methods and single-crystal X-ray diffraction. These compounds were found to form discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and face-to-face π–π stacking interactions (Ćaleta et al., 2008).

Applications in Photovoltaics and Electrophysics

  • A study on polycarbazole-based bulk heterojunction solar cells revealed that incremental increase in dimethyl sulfoxide or dimethyl formamide in ortho-dichlorobenzene solution of certain polymers, including those related to this compound, can improve photovoltaic performance. This was achieved by tuning the morphology of the active layer, leading to improved domain structure and hole mobility (Chu et al., 2011).

Antibacterial and Antimicrobial Studies

  • The synthesized compounds of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, related to this compound, were tested for their antibacterial activities. They showed significant activity against various microorganisms including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, surpassing standard drugs like ciprofloxacin, gentamicin, and co-trimoxazole in efficacy (Obasi et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the known activities of similar benzothiazole derivatives, potential areas of interest could include further exploration of its anti-inflammatory, analgesic, and anti-ulcerogenic effects .

Properties

IUPAC Name

3-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-6-7-13-14(8-10)21-16(19(13)2)18-15(20)11-4-3-5-12(17)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXOCOREZJCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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